![molecular formula C16H17N3S B3879396 benzaldehyde N'-benzyl-N-methylthiosemicarbazone](/img/structure/B3879396.png)
benzaldehyde N'-benzyl-N-methylthiosemicarbazone
Overview
Description
Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .
Synthesis Analysis
Benzaldehyde can be synthesized through various methods. One method involves the selective hydrogenation of benzaldehyde under visible light illumination . Another method involves the synthesis of benzyl alcohol via a process known as the Betti reaction .
Molecular Structure Analysis
The molecular formula of benzaldehyde is C7H6O . The structure consists of a benzene ring with a formyl substituent .
Chemical Reactions Analysis
Benzaldehyde can undergo various reactions. For example, it can be metabolized to benzoic acid or converted to benzyl alcohol .
Physical And Chemical Properties Analysis
Benzaldehyde has a molar mass of 106.124 g/mol . It is a colorless liquid with a density of 1.044 g/mL . It has a melting point of -57.12°C and a boiling point of 178.1°C .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-1-[(Z)-benzylideneamino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-17-16(20)19(13-15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,17,20)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGKYJFHDWQKT-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(CC1=CC=CC=C1)N=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N(CC1=CC=CC=C1)/N=C\C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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